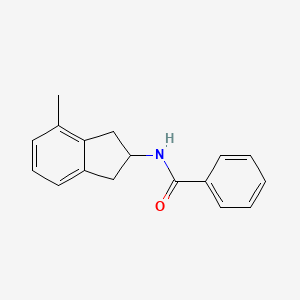

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Description

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is a benzamide derivative featuring a 2,3-dihydro-1H-indenyl scaffold substituted with a methyl group at the 4-position. This compound is structurally characterized by a bicyclic indene system fused to a benzamide moiety.

Properties

CAS No. |

61957-31-1 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(4-methyl-2,3-dihydro-1H-inden-2-yl)benzamide |

InChI |

InChI=1S/C17H17NO/c1-12-6-5-9-14-10-15(11-16(12)14)18-17(19)13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3,(H,18,19) |

InChI Key |

WIMHGGUHCBFWBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CC2=CC=C1)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the condensation of 4-methyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through the direct condensation of carboxylic acids and amines. This process often employs catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or indenes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- The 4-methyl group increases molecular weight by ~14 g/mol compared to the unsubstituted parent compound ().

- Substituents like methoxy () or trifluoromethyl () introduce distinct electronic effects. For example, the 2-methoxy group in likely donates electron density via resonance, altering reactivity in C–H functionalization reactions.

PCSK9 Inhibition

N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () demonstrates PCSK9 inhibitory activity in luciferase assays, suggesting that indenyl-benzamide scaffolds are pharmacologically relevant. The 4-methyl derivative may exhibit modified activity due to steric effects or altered binding affinity.

ADMET Properties

While ADMET data for the target compound are unavailable, analogs like N-(phenylcarbamoyl)benzamide () show moderate solubility and permeability predictions. The 4-methyl group could improve metabolic stability by shielding against oxidative degradation, a common issue with benzamides .

Key Research Findings

Thermodynamic Stability : Indenyl-benzamides with bulky substituents (e.g., CF₃ in ) exhibit higher melting points and crystallinity, as seen in X-ray structures of related compounds ().

Safety Profile : Benzamides with indenyl scaffolds generally show low acute toxicity (), but substituents like halogens () may introduce hepatotoxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.